Thielavin B Thielavin B Thielavin B is a fungal metabolite closely related to thielavin A but reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C, and inhibits peptidoglycan formation and prostaglandin biosynthesis.
Brand Name: Vulcanchem
CAS No.: 71950-67-9
VCID: VC0106361
InChI: InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
SMILES: CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Molecular Formula: C31H34O10
Molecular Weight: 566.6 g/mol

Thielavin B

CAS No.: 71950-67-9

Reference Standards

VCID: VC0106361

Molecular Formula: C31H34O10

Molecular Weight: 566.6 g/mol

Thielavin B - 71950-67-9

CAS No. 71950-67-9
Product Name Thielavin B
Molecular Formula C31H34O10
Molecular Weight 566.6 g/mol
IUPAC Name 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Standard InChI InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
Standard InChIKey UULGWGARYDGVBM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Canonical SMILES CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Appearance White Powder
Description Thielavin B is a fungal metabolite closely related to thielavin A but reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C, and inhibits peptidoglycan formation and prostaglandin biosynthesis.
Synonyms 4-[4-(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic Acid
Reference Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation inhibitors in Enterococcus. Mani N., et al. J. Antibiot. 1998, 51, 471.
PubChem Compound 155686
Last Modified Nov 11 2021
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